molecular formula C23H29N3O5S B1236481 1-(FURAN-2-CARBONYL)-N-{4-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE

1-(FURAN-2-CARBONYL)-N-{4-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B1236481
M. Wt: 459.6 g/mol
InChI Key: IKFHAHSBVMFWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(FURAN-2-CARBONYL)-N-{4-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a sulfonamide compound. Sulfonamides are a group of compounds that contain the sulfonamide functional group attached to an aromatic or heteroaromatic ring.

Preparation Methods

The synthesis of 1-(FURAN-2-CARBONYL)-N-{4-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves several stepsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

1-(FURAN-2-CARBONYL)-N-{4-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

1-(FURAN-2-CARBONYL)-N-{4-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-N-{4-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(FURAN-2-CARBONYL)-N-{4-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE can be compared with other similar sulfonamide compounds. Some similar compounds include:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H29N3O5S

Molecular Weight

459.6 g/mol

IUPAC Name

1-(furan-2-carbonyl)-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29N3O5S/c1-17-4-2-12-26(16-17)32(29,30)20-8-6-19(7-9-20)24-22(27)18-10-13-25(14-11-18)23(28)21-5-3-15-31-21/h3,5-9,15,17-18H,2,4,10-14,16H2,1H3,(H,24,27)

InChI Key

IKFHAHSBVMFWKT-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CO4

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(FURAN-2-CARBONYL)-N-{4-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-(FURAN-2-CARBONYL)-N-{4-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-(FURAN-2-CARBONYL)-N-{4-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-(FURAN-2-CARBONYL)-N-{4-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-(FURAN-2-CARBONYL)-N-{4-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-(FURAN-2-CARBONYL)-N-{4-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE

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